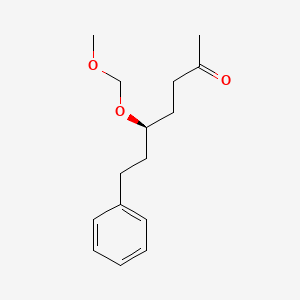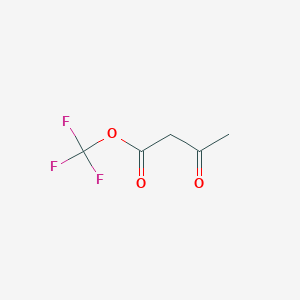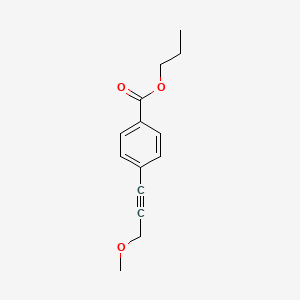
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is an organic compound with a complex structure that includes a propyl group, a methoxy group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with propyl bromide to form propyl 4-hydroxybenzoate. This intermediate is then reacted with 3-methoxyprop-1-yne under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in various cellular processes, including inflammation and cell proliferation . By inhibiting STAT3, this compound can modulate the expression of downstream genes involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-methoxyprop-1-yn-1-yl)benzaldehyde
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Uniqueness
Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to inhibit STAT3 activation sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propiedades
Número CAS |
827028-09-1 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
propyl 4-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-3-10-17-14(15)13-8-6-12(7-9-13)5-4-11-16-2/h6-9H,3,10-11H2,1-2H3 |
Clave InChI |
BHQGXDRQSXMGJT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)C#CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
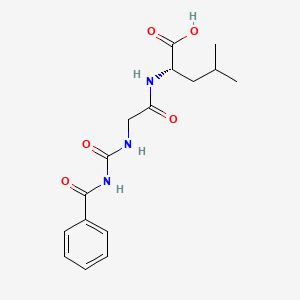
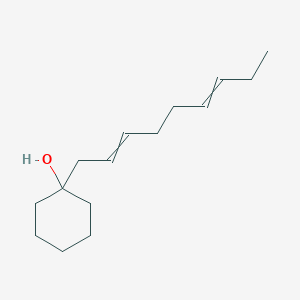
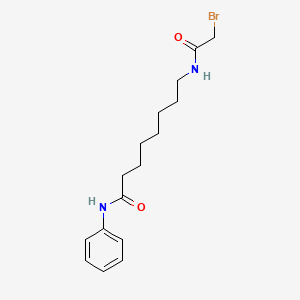
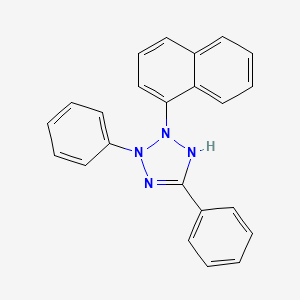
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
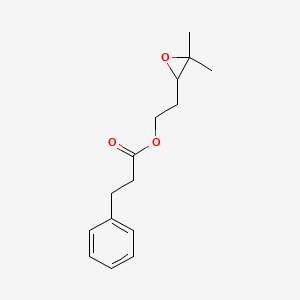
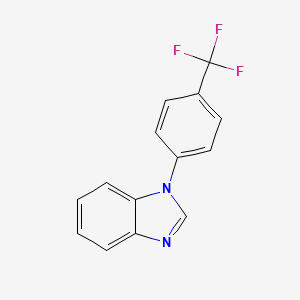
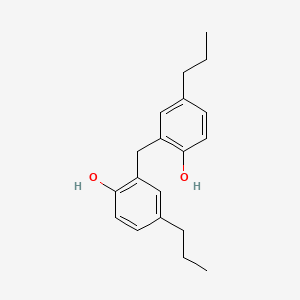
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)
